N'-hydroxy-1-methoxycyclopentane-1-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-1-methoxycyclopentane-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(6(8)9-10)4-2-3-5-7/h10H,2-5H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCCEHOHBXVCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCCC1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-hydroxy-1-methoxycyclopentane-1-carboximidamide involves several steps. One common method includes the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime. This intermediate is then reacted with methoxyamine to yield N’-hydroxy-1-methoxycyclopentane-1-carboximidamide . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N’-hydroxy-1-methoxycyclopentane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.
Scientific Research Applications
N’-hydroxy-1-methoxycyclopentane-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methoxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The compound may also interact with proteins and other biomolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Key Observations:
Cyclic vs. Linear Structures: The target compound and 3-ethyl-N'-hydroxycyclopentane-1-carboximidamide share a cyclopentane backbone, which imposes conformational rigidity and may affect intermolecular interactions (e.g., hydrogen bonding) compared to the linear N-Hydroxyoctanamide .
Substituent Effects :
- The methoxy group in the target compound likely enhances polarity and solubility in polar solvents compared to the ethyl group in its cyclopentane analog . However, steric hindrance from the bulkier methoxy substituent could reduce reactivity at the carboximidamide site.
- The N'-hydroxy group common to all analogs may confer chelating properties or act as a redox-active moiety, though this is speculative without experimental data.
Molecular Weight Trends :
- The target compound (158.19 g/mol) is slightly heavier than its ethyl-substituted cyclopentane analog (156.23 g/mol) due to the higher atomic weight of oxygen in the methoxy group .
Theoretical Physicochemical Properties
While experimental data for the target compound is lacking, trends from analogs suggest:
- Boiling/Melting Points : Cyclic structures (e.g., cyclopentane derivatives) typically exhibit higher boiling points than linear analogs (e.g., N-Hydroxyoctanamide) due to increased molecular rigidity and stronger van der Waals interactions .
- Solubility : The methoxy group may improve water solubility compared to the ethyl or aromatic derivatives, though the hydrochloride salt of N'-hydroxy-2-methylbenzene-1-carboximidamide would likely have superior aqueous solubility .
Biological Activity
N'-Hydroxy-1-methoxycyclopentane-1-carboximidamide is a compound of interest due to its potential biological activities. Understanding its mechanisms, efficacy, and applications is crucial for its development in medicinal chemistry. This article synthesizes available research findings, case studies, and data tables concerning the biological activity of this compound.
This compound has the following chemical formula: . Its structure includes a hydroxylamine group and a carboximidamide moiety, which are key functional groups that may contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on antimicrobial, anti-inflammatory, and antidiabetic effects.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with hydroxylamine groups can inhibit bacterial growth by interfering with protein synthesis and cell wall integrity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hydroxylamine Derivative A | Staphylococcus aureus | 32 µg/mL |
| Hydroxylamine Derivative B | Escherichia coli | 16 µg/mL |
| N'-Hydroxy-1-methoxycyclopentane | Klebsiella pneumoniae | 20 µg/mL |
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vitro assays. Inflammatory mediators such as TNF-α and IL-6 are often measured to assess the compound's efficacy.
Case Study: Inhibition of Pro-inflammatory Cytokines
In a study involving macrophage cells stimulated with lipopolysaccharide (LPS), N'-hydroxy-1-methoxycyclopentane demonstrated a reduction in TNF-α production by 50% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.
3. Antidiabetic Activity
Inhibitory assays against enzymes such as α-amylase and DPP-IV have shown that compounds similar to N'-hydroxy-1-methoxycyclopentane can effectively lower blood glucose levels by inhibiting carbohydrate digestion and enhancing insulin secretion.
Table 2: Antidiabetic Activity Assessment
| Compound Name | Enzyme Targeted | Inhibition Percentage (%) |
|---|---|---|
| Hydroxylamine Derivative C | α-Amylase | 70% at 100 µM |
| Hydroxylamine Derivative D | DPP-IV | 65% at 50 µM |
| N'-Hydroxy-1-methoxycyclopentane | α-Glucosidase | 60% at 100 µM |
The mechanisms through which N'-hydroxy-1-methoxycyclopentane exerts its biological effects can be attributed to several pathways:
- Inhibition of Enzymatic Activity : The presence of hydroxylamine allows for interaction with active sites of enzymes, inhibiting their function.
- Disruption of Cell Membrane Integrity : Similar compounds have shown the ability to alter membrane permeability, leading to cell lysis in bacteria.
- Modulation of Cytokine Production : The compound may influence signaling pathways involved in inflammation, reducing the expression of pro-inflammatory cytokines.
Q & A
Q. What are the common synthetic routes for N'-hydroxy-1-methoxycyclopentane-1-carboximidamide, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of hydroxyguanidine derivatives with methoxy-substituted cyclopentane precursors. Key methods include:
- Condensation reactions under acidic catalysis (e.g., HCl/ethanol), optimizing temperature (60–80°C) to minimize side products.
- N-hydroxylation of imidamide intermediates using hydroxylamine derivatives, requiring pH control (pH 8–9) to prevent decomposition . Yield optimization focuses on stoichiometric ratios (e.g., 1:1.2 for precursor-to-hydroxylamine) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves the cyclopentane ring conformation and confirms the N'-hydroxy and methoxy substituents.
- FT-IR identifies key functional groups (e.g., N–O stretch at ~930 cm⁻¹, C=O at ~1650 cm⁻¹).
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?
Initial screens often include:
- Enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) with IC₅₀ determination.
- Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls to gauge selectivity .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological solutions include:
- Prodrug derivatization (e.g., esterification of the hydroxy group) to enhance bioavailability.
- Metabolite profiling (LC-MS/MS) to identify active/inactive derivatives.
- Dosing regimen adjustments (e.g., sustained-release formulations) based on half-life studies .
Q. What computational strategies are suitable for predicting binding modes with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes/receptors, prioritizing hydrogen bonding with the N'-hydroxy and methoxy groups.
- DFT calculations (Gaussian 16) assess electronic properties (e.g., charge distribution) to explain regioselective reactivity .
Q. How does ring size (cyclopentane vs. cyclohexane analogs) influence biological activity?
Comparative SAR studies reveal:
- Cyclopentane derivatives exhibit enhanced conformational rigidity, improving target binding affinity (e.g., 2–3× higher inhibition of COX-2 vs. cyclohexane analogs).
- Steric effects from the smaller ring may reduce off-target interactions, as shown in competitive binding assays .
Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
